molecular formula C24H19N3O5S2 B11126457 (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

(4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

Cat. No.: B11126457
M. Wt: 493.6 g/mol
InChI Key: MZWYKYZAUVSLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including furan rings, a thiadiazole ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as furan, 5-methylfuran, and 4-methylbenzyl chloride.

    Formation of Thiadiazole Ring: The thiadiazole ring is typically synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Pyrrolidine-2,3-dione Core: This core structure can be formed via a cyclization reaction involving an appropriate dione precursor.

    Final Assembly: The final compound is assembled through a series of condensation reactions, where the furan and thiadiazole rings are attached to the pyrrolidine-2,3-dione core under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to hydroxyl groups.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or conductivity.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The pyrrolidine-2,3-dione core can act as a reactive site for covalent modification of target proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione
  • (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

Uniqueness

The unique combination of functional groups in (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the 4-methylbenzyl sulfanyl group, in particular, may confer unique binding properties and reactivity.

This detailed overview highlights the compound’s synthesis, reactivity, applications, and uniqueness, providing a comprehensive understanding of its potential in various fields

Properties

Molecular Formula

C24H19N3O5S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C24H19N3O5S2/c1-13-5-8-15(9-6-13)12-33-24-26-25-23(34-24)27-19(16-4-3-11-31-16)18(21(29)22(27)30)20(28)17-10-7-14(2)32-17/h3-11,19,29H,12H2,1-2H3

InChI Key

MZWYKYZAUVSLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.